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Abstract

Histone acetylation is a critical epigenetic modification regulating gene expression, and its
dysregulation is a hallmark of various cancers. The lysine acetyltransferase KAT6A, which
specifically acetylates histone H3 at lysine 23 (H3K23), has emerged as a promising
therapeutic target. This technical guide provides a comprehensive overview of PF-07248144, a
first-in-class, potent, and selective inhibitor of KAT6A and its paralog KAT6B. We delve into the
mechanism of action of PF-07248144, its impact on H3K23 acetylation, and the downstream
effects on cancer-related signaling pathways. This document summarizes key preclinical and
clinical data, outlines relevant experimental protocols, and presents visual diagrams of the
associated molecular pathways and experimental workflows to serve as a valuable resource for
researchers in oncology and drug development.

Introduction: H3K23 Acetylation and its Role in
Cancer

Histone post-translational modifications are central to the regulation of chromatin structure and
gene transcription. The acetylation of lysine residues on histone tails, a reversible process
governed by histone acetyltransferases (HATs) and histone deacetylases (HDACS), is generally
associated with a more open chromatin state and transcriptional activation.[1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b610007?utm_src=pdf-interest
https://aacrjournals.org/mct/article/24/10_Supplement/C029/766501/Abstract-C029-PF-07248144-First-in-class-potent
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

One such critical modification is the acetylation of histone H3 at lysine 23 (H3K23ac). This
mark is primarily deposited by the lysine acetyltransferase 6A (KAT6A), also known as MOZ
(Monocytic Leukemia Zinc Finger Protein), and its close homolog KAT6B.[2][3] KAT6A is a
member of the MYST family of HATs and plays a pivotal role in embryonic development and
cellular senescence.[4][5]

In the context of oncology, KAT6A is frequently amplified or overexpressed in a variety of
cancers, including breast cancer, and its increased activity is linked to poor prognosis.[3][6] The
acetylation of H3K23 by KAT6A is not a random event; the KAT6A complex is recruited to
specific gene promoters by transcription factors and pre-existing epigenetic marks.[5] H3K23ac
then serves as a binding site for "reader"” proteins, such as the oncoprotein TRIM24, which in
turn can activate downstream signaling pathways like the PISK/AKT pathway, promoting cell
proliferation and tumorigenesis.[2][6] Furthermore, KAT6A and H3K23ac are implicated in the
regulation of estrogen receptor (ER) signaling, a key driver in a significant subset of breast
cancers.[1][3] The critical role of the KAT6A-H3K23ac axis in cancer has made it an attractive
target for therapeutic intervention.

PF-07248144: A Selective Inhibitor of KAT6A/B

PF-07248144 is a potent, selective, and orally bioavailable small molecule inhibitor of the
catalytic activity of KAT6A and KAT6B.[1][3] By directly inhibiting these enzymes, PF-07248144
prevents the acetylation of H3K23, leading to a more condensed chromatin state and the
downregulation of key oncogenic gene expression programs.[3][5]

Mechanism of Action

PF-07248144 functions by binding to the active site of KAT6A and KAT6B, preventing the
transfer of an acetyl group from acetyl-CoA to the lysine 23 residue of histone H3. This leads to
a global reduction in H3K23ac levels, which in turn alters the transcriptional landscape of
cancer cells. Transcriptional and epigenetic profiling of cancer cells treated with PF-07248144
has revealed reduced RNA Polymerase Il binding and the downregulation of genes involved in
critical cancer-related pathways, including:

o Estrogen signaling[1][3]

e Cell cycle progression[1][3]
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e MYC pathway[3]

o Stem cell pathways[3]

The inhibition of these pathways ultimately results in decreased cancer cell proliferation and

can induce durable tumor regressions in preclinical models.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of

PF-07248144.

Preclinical Efficacy in Patient-Derived Xenograft (PDX)

Models

Model Type Key Findings Reference
Dose-dependent anti-tumor

ER+ Breast Cancer PDX o )
activity correlated with [3]

Models

H3K23Ac inhibition.

Endocrine Therapy and/or Cell
Cycle Inhibitor Refractory PDX
Models

Induced durable tumor 3]

regressions.

PDX Models with ESR1 or
PIK3CA mutations

Demonstrated significant anti- 3]
tumor activity.

Clinical Efficacy in ER+/HER2- Metastatic Breast Cancer
(Phase 1, NCT04606446)

Data from dose-expansion portion of the trial with PF-07248144 in combination with fulvestrant.
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95% Confidence

Efficacy Endpoint Value Reference
Interval
Objective Response
37.2% 23.0% - 53.3% [7118]
Rate (ORR)
Clinical Benefit Rate
55.8% 39.9% - 70.9% [7]
(CBR)
Median Progression-
) 10.7 months 5.3 - 13.8 months [718]
Free Survival (PFS)
Biomarker TissuelCell Type Result Reference
Peripheral Blood >70% inhibition at
H3K23 Acetylation Mononuclear Cells steady state with [9]
(PBMCs) doses =1 mg.
>50% reduction at
) o exposures associated
H3K23 Acetylation Tumor Biopsies [9]

with preclinical anti-

tumor activity.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize
the activity of KAT6A inhibitors like PF-07248144.

Biochemical Assay for KAT6A Inhibition (TR-FRET)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic
activity of KAT6A.

¢ Reagents and Materials: Recombinant human His-tagged KAT6A, biotinylated Histone H4-
derived peptide substrate, acetyl-CoA, and a time-resolved fluorescence resonance energy
transfer (TR-FRET) detection system with labeled anti-H3K23ac antibody.
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e Procedure:

1. Incubate recombinant KAT6A with the test compound (e.g., PF-07248144) at various
concentrations.

2. Add the histone peptide substrate and acetyl-CoA to initiate the acetylation reaction.
3. Stop the reaction and add the TR-FRET detection reagents.
4. Measure the fluorescence emission to quantify the level of histone peptide acetylation.

» Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required
to reduce the enzymatic activity by 50%.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
o Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

e Drug Treatment: Treat the cells with a serial dilution of the KAT6A inhibitor for a specified
period (e.g., 72 hours). Include a vehicle-only control.[10]

o MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of
formazan crystals.[10]

e Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
[10]

e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
[10]

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the IC50 value.[10]

Western Blot for H3K23 Acetylation

This method is used to assess the in-cell effect of the inhibitor on the target.
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Sample Preparation: Lyse cells treated with the inhibitor and control cells. Determine the
protein concentration.[10]

SDS-PAGE: Separate the protein lysates by gel electrophoresis.[10]

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

Blocking and Antibody Incubation: Block the membrane and then incubate with a primary
antibody specific for H3K23ac. Subsequently, incubate with a secondary antibody.

Detection: Use a suitable detection method to visualize the protein bands.

Analysis: Quantify the band intensity to determine the relative levels of H3K23ac, often
normalizing to total histone H3 levels.

Chromatin Immunoprecipitation (ChlP)

ChIP is used to investigate the effects of HAT inhibitors on histone acetylation levels at specific

genomic regions.[11]

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments.

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K23ac
to immunoprecipitate the chromatin fragments associated with this modification.

DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

Analysis: Use quantitative PCR (gPCR) or sequencing (ChlP-seq) to identify and quantify the
DNA fragments, revealing the genomic locations of H3K23ac.

Visualizations
Signaling Pathways and Mechanisms
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Caption: Mechanism of action of PF-07248144 in inhibiting H3K23 acetylation and downstream

oncogenic signaling.
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Caption: A generalized experimental workflow for the evaluation of KAT6A inhibitors.

Conclusion and Future Directions

PF-07248144 represents a promising new class of epigenetic drugs that specifically target the
KAT6A/B-H3K23ac axis.[3] Preclinical and early clinical data have demonstrated its potential to
inhibit a key oncogenic pathway, leading to significant anti-tumor activity, particularly in heavily
pretreated ER+/HER2- metastatic breast cancer.[3][7] The strong correlation between target
engagement (inhibition of H3K23 acetylation) and clinical response underscores the
therapeutic relevance of this pathway.

Future research will likely focus on several key areas:

o Combination Therapies: Exploring the synergistic effects of PF-07248144 with other targeted
agents and chemotherapies to overcome resistance mechanisms.[3]

» Biomarker Development: Identifying predictive biomarkers beyond KAT6A amplification to
better select patient populations who are most likely to respond to treatment.

» Expansion to Other Indications: Investigating the efficacy of PF-07248144 in other cancer
types where the KAT6A-H3K23ac axis is implicated.

This technical guide provides a foundational understanding of PF-07248144 and its mechanism
of action. As research progresses, a deeper understanding of the intricacies of KAT6A/B
inhibition will undoubtedly pave the way for novel and more effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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